molecular formula C19H18N2O2 B315050 3-propoxy-N-(quinolin-8-yl)benzamide

3-propoxy-N-(quinolin-8-yl)benzamide

Cat. No.: B315050
M. Wt: 306.4 g/mol
InChI Key: UDINJTYVMUUTFT-UHFFFAOYSA-N
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Description

3-propoxy-N-(quinolin-8-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(quinolin-8-yl)benzamide typically involves the reaction of quinoline derivatives with benzamide compounds. One common method is the copper-mediated tandem C(sp2)–H amination, which provides quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This method is efficient and avoids the use of sensitive and expensive metals.

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale chemical reactions using transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinones, while reduction may produce different quinoline derivatives .

Mechanism of Action

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-propoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22)

InChI Key

UDINJTYVMUUTFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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